
N-Methyl-N-(S)-piperidin-3-yl-acetamide
Overview
Description
N-Methyl-N-(S)-piperidin-3-yl-acetamide is a chiral compound with significant interest in various scientific fields. It is known for its unique structural properties and potential applications in medicinal chemistry and pharmacology. The compound consists of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an acetamide group, which is a functional group derived from acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(S)-piperidin-3-yl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of piperidine and acetic acid derivatives.
Formation of Piperidine Derivative: The piperidine ring is functionalized to introduce the desired substituents. This can be achieved through various methods, including alkylation or acylation reactions.
Amidation Reaction: The key step involves the reaction of the functionalized piperidine with an acetic acid derivative to form the acetamide group. This reaction is usually carried out under controlled conditions, such as the presence of a catalyst and specific temperature and pressure settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Purification Techniques: Advanced purification methods, such as chromatography and crystallization, are employed to obtain the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(S)-piperidin-3-yl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-Methyl-N-(S)-piperidin-3-yl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-(S)-piperidin-3-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-piperidin-3-yl-acetamide: The non-chiral version of the compound.
N-Ethyl-N-piperidin-3-yl-acetamide: A similar compound with an ethyl group instead of a methyl group.
N-Propyl-N-piperidin-3-yl-acetamide: A similar compound with a propyl group.
Uniqueness
N-Methyl-N-(S)-piperidin-3-yl-acetamide is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The specific configuration of the compound can influence its interaction with molecular targets, leading to distinct pharmacological properties.
Properties
IUPAC Name |
N-methyl-N-[(3S)-piperidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h8-9H,3-6H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYLJOLAPLXTEM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400248.png)
![Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B1400249.png)
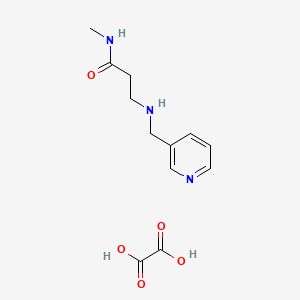
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400253.png)
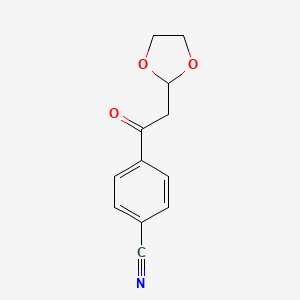
![2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1400257.png)


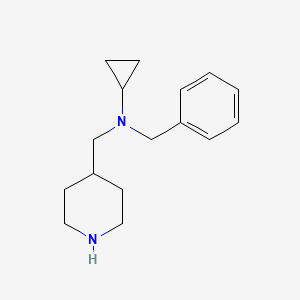

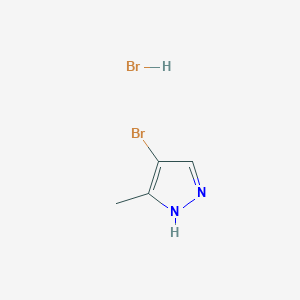
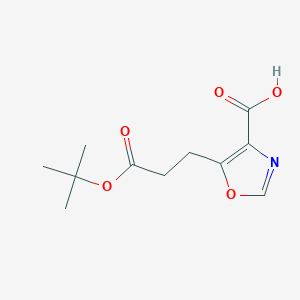

![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)
